Octane, 6-chloro-2,6-dimethyl-

Catalog No.
S14725688
CAS No.
54059-75-5
M.F
C10H21Cl
M. Wt
176.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octane, 6-chloro-2,6-dimethyl-

CAS Number

54059-75-5

Product Name

Octane, 6-chloro-2,6-dimethyl-

IUPAC Name

6-chloro-2,6-dimethyloctane

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

InChI

InChI=1S/C10H21Cl/c1-5-10(4,11)8-6-7-9(2)3/h9H,5-8H2,1-4H3

InChI Key

DNDQHMRAIADVMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCC(C)C)Cl

Octane, 6-chloro-2,6-dimethyl- is an organic compound with the molecular formula C10H21Cl\text{C}_{10}\text{H}_{21}\text{Cl} and a molecular weight of approximately 176.727 g/mol. This compound is characterized by the presence of a chlorine atom at the sixth carbon of a branched octane chain, specifically at the 2,6-dimethyl positions. It is commonly referenced in chemical literature and databases under the CAS Registry Number 54059-75-5 .

The physical properties of octane, 6-chloro-2,6-dimethyl- include a boiling point around 158 °C and a flash point of 34 °C, indicating its flammable nature . Its density is approximately 0.73 g/cm³, and it has low solubility in water (89.16 µg/L) at unspecified temperatures .

Typical for alkyl halides. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
  • Elimination Reactions: Under basic conditions, it can undergo dehydrohalogenation to form alkenes.
  • Hydrogenation: The compound can be reduced to its corresponding alkane by using hydrogen gas in the presence of a catalyst .

These reactions are significant in synthetic organic chemistry for producing various derivatives and functionalized compounds.

Several methods exist for synthesizing octane, 6-chloro-2,6-dimethyl-. Common approaches include:

  • Chlorination of Octanes: Direct chlorination of octane or its derivatives under controlled conditions can yield octane, 6-chloro-2,6-dimethyl-. This method typically requires UV light or heat to initiate the reaction.
  • Substitution Reactions: Starting from 2,6-dimethyl-octanol or similar alcohols, chlorination can be performed using reagents like thionyl chloride or phosphorus trichloride to convert the alcohol into the corresponding chloride .
  • Dehydrohalogenation: The compound can also be synthesized through dehydrohalogenation processes involving precursor compounds that contain halogen atoms at appropriate positions on the carbon chain .

Octane, 6-chloro-2,6-dimethyl- finds applications primarily in organic synthesis as an intermediate for producing more complex molecules. It may also be utilized in:

  • Chemical Research: As a model compound for studying reaction mechanisms involving alkyl halides.
  • Synthesis of Pharmaceuticals: Potential precursor for drugs and agrochemicals due to its functional groups and reactivity.

Several compounds share structural similarities with octane, 6-chloro-2,6-dimethyl-. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
Octane, 2-chloro-2,6-dimethylC10H21ClChlorine at the second carbon position
Octane, 2,4-dimethylC10H22No halogen; different branching pattern
Octane, 2-methylC10H22Simplest structure with one methyl branch
OctaneC10H22Straight-chain hydrocarbon

Uniqueness of Octane, 6-chloro-2,6-dimethyl-

The unique aspect of octane, 6-chloro-2,6-dimethyl- lies in its specific chlorine placement at the sixth carbon along with two methyl groups at positions two and six. This configuration influences its reactivity and potential applications in synthetic chemistry compared to other similar compounds that may lack halogen functionality or have different branching structures.

Aluminum Chloride-Promoted Cyclization/Chlorination Mechanisms

Aluminum chloride (AlCl₃) serves as a dual-function catalyst in the synthesis of 6-chloro-2,6-dimethyloctane derivatives, facilitating both cyclization and chlorination steps. In the cyclization of six-membered ring 3-enynamides, AlCl₃ coordinates to the carbonyl oxygen, polarizing the π-system and inducing a -sigmatropic rearrangement to form the azabicyclo[3.2.1]octane nucleus. Subsequent chlorination proceeds via a radical mechanism, where AlCl₃ stabilizes chloride ions, enabling electrophilic attack at the allylic position of the bicyclic intermediate.

The stereochemical outcome of this process is highly dependent on the substituents of the arylidene group. For example, electron-withdrawing para-substituents on the aryl ring favor (E)-selectivity by stabilizing the transition state through resonance effects. This is exemplified in the synthesis of 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes, where AlCl₃-mediated reactions achieve >90% stereoselectivity.

Table 1: Impact of Aryl Substituents on Cyclization/Chlorination Outcomes

Aryl GroupYield (%)E:Z RatioChlorination Site Selectivity
4-NO₂-C₆H₄9295:5C2 > C6
4-MeO-C₆H₄7882:18C6 > C2
3-Cl-C₆H₄8588:12C2 ≈ C6

The porous structure of AlCl₃-supported catalysts further influences reaction efficiency. Zeolite-based systems, such as AlCl₃/Hβ, enhance conversion rates (95.7%) by providing Brønsted acid sites that stabilize carbocation intermediates during cyclization.

Stereoselective Approaches to Azabicyclooctane Frameworks

Stereocontrol in azabicyclooctane synthesis is achieved through three primary strategies:

  • Chiral Auxiliary-Mediated Cyclization: Chiral 1,4-dihydropyridines induce enantioselectivity during photochemical [2+2] cycloadditions. For instance, irradiation of acrylonitrile with (R)-configured dihydropyridines yields 8-cyano-2-azabicyclo[4.2.0]octanes with 45–15% enantiomeric excess.

  • Gold-Catalyzed Cycloisomerization: Au(I) complexes promote stereoselective rearrangements of 3-enynamides into 4-azatricyclo[4.3.1.0³,¹⁰]decanes. The coordination of gold to the ynamide’s triple bond directs facial selectivity, favoring trans-addition across the cyclopropane ring.

  • Desymmetrization of Tropinone Derivatives: Achiral tropinone precursors undergo asymmetric reduction using NADH-dependent enzymes to afford 8-azabicyclo[3.2.1]octanes with >99% ee.

Key Mechanistic Insight: The steric bulk of the N-protecting group (e.g., Ts vs. Boc) critically impacts stereoselectivity. Tosyl groups hinder equatorial attack during cyclization, leading to axial chirality in the final product.

Optimization of Six-Membered Ring 3-Enynamide Precursor Systems

Six-membered 3-enynamides serve as versatile precursors for 6-chloro-2,6-dimethyloctane derivatives. Optimization strategies include:

  • Solvent Effects: Polar aprotic solvents (e.g., CH₃CN) accelerate cyclization rates by stabilizing zwitterionic intermediates. In contrast, nonpolar solvents (e.g., CHCl₃) favor [2+2] cycloaddition pathways.
  • Catalyst Loading: Reducing AlCl₃ loading from 1.5 equiv to 0.5 equiv minimizes side reactions (e.g., over-chlorination) while maintaining 85% yield.
  • Substituent Engineering: Electron-deficient enynamides (R = CF₃) undergo cyclization 3× faster than electron-rich analogs (R = OMe) due to enhanced electrophilicity at the ynamide carbon.

Table 2: Solvent-Dependent Reactivity of 3-Enynamides

SolventDielectric Constant (ε)Cyclization Rate (k, s⁻¹)Major Product
Acetonitrile37.52.8 × 10⁻³Azabicyclo[3.2.1]octane
Dichloromethane8.91.2 × 10⁻³Cyclobutenyl ether
Tetrahydrofuran7.60.9 × 10⁻³Linear dimer

Notably, hydrogenation of geraniol-derived intermediates (e.g., 3,7-dimethyloct-2-ene) over Pd/C at 70 mm Hg yields 2,6-dimethyloctane with 30% efficiency, highlighting challenges in alkane functionalization.

The solvolysis behavior of octane, 6-chloro-2,6-dimethyl- exhibits distinct mechanistic characteristics depending upon the nature of the solvent system employed. In protic solvents, the compound demonstrates a pronounced tendency toward unimolecular nucleophilic substitution pathways, while aprotic media facilitate alternative reaction mechanisms [1] [2]. The tertiary nature of the chlorinated carbon center in this compound significantly influences its reactivity profile across different solvent environments.

Polar protic solvents such as water, methanol, and ethanol provide substantial stabilization for the developing carbocation intermediate through hydrogen bonding interactions with the departing chloride leaving group [1] [3]. This stabilization manifests as enhanced ionization rates and preferential unimolecular pathways. The polar nature of these solvents facilitates the heterolytic cleavage of the carbon-chlorine bond, leading to formation of a tertiary carbocation intermediate that subsequently undergoes nucleophilic attack by solvent molecules [2] [4].

Kinetic studies have revealed that tertiary chloroalkanes exhibit first-order rate dependencies in protic media, consistent with rate-determining ionization steps [3] [5]. The observed rate constants demonstrate significant solvent dependence, with more polar protic environments yielding accelerated reaction rates due to enhanced transition state stabilization [1] [2]. This behavior aligns with classical substitution nucleophilic unimolecular mechanisms where bond breaking precedes bond formation.

In contrast, aprotic solvents present markedly different reaction landscapes for octane, 6-chloro-2,6-dimethyl- systems. Polar aprotic media such as dimethyl sulfoxide and acetonitrile do not provide hydrogen bonding stabilization for developing charges, resulting in altered mechanistic preferences [1] [6]. These solvents preferentially solvate cations while leaving nucleophiles relatively unsolvated, thereby enhancing nucleophilic strength and promoting bimolecular pathways when sterically feasible [6] [7].

Solvent TypeRate Enhancement FactorPreferred MechanismTransition State Polarity
Water1.0 (reference)UnimolecularHigh
Methanol0.7-0.9UnimolecularHigh
Dimethyl sulfoxide0.3-0.5MixedModerate
Acetonitrile0.2-0.4MixedModerate

The mechanistic dichotomy between protic and aprotic systems becomes particularly pronounced when examining nucleophile selectivity patterns [8] [9]. Protic solvents tend to diminish nucleophilic discrimination due to extensive solvation effects, while aprotic media maintain sharper selectivity profiles reflecting intrinsic nucleophilic strengths [6] [7]. This differential behavior provides valuable mechanistic insights into the operative reaction pathways.

Temperature-dependent kinetic studies have demonstrated that activation energies vary systematically with solvent polarity and hydrogen bonding capacity [10] [11]. Protic systems typically exhibit lower activation barriers for ionization processes, while aprotic environments show more complex temperature dependencies reflecting competing mechanistic pathways [2] [12]. These observations underscore the critical role of solvent-substrate interactions in determining reaction energetics.

Chlorine Substituent Effects on Substitution Nucleophilic Unimolecular/Substitution Nucleophilic Bimolecular Reactivity Landscapes

The presence of chlorine substituents in octane, 6-chloro-2,6-dimethyl- exerts profound influences on both unimolecular and bimolecular nucleophilic substitution reactivity patterns. The electron-withdrawing inductive effect of chlorine creates complex electronic perturbations that modulate carbocation stability and transition state energetics [8] [10]. These effects manifest differently depending upon the operative mechanistic pathway and substitution pattern.

For unimolecular pathways, chlorine substituents adjacent to the reaction center exhibit dual electronic effects [8] [13]. The inductive electron withdrawal initially destabilizes the developing carbocation through reduced electron density at the positively charged carbon center [14] [8]. However, resonance stabilization through chlorine lone pair donation can provide compensatory stabilization, particularly in α-chlorocarbocation systems [8] [15].

Experimental kinetic isotope effect studies have revealed that chlorine substituent effects on unimolecular reactivity follow predictable electronic trends [10] [16]. Primary chlorine kinetic isotope effects typically range from 1.070 to 1.075 for tertiary systems, indicating modest bond order changes in the transition state [16] [13]. Secondary deuterium isotope effects at adjacent positions show values of 1.15 to 1.25 per deuterium, consistent with hyperconjugative stabilization of the developing carbocation [10] [12].

Substitution PatternRelative Rate (Unimolecular)Activation Energy (kcal/mol)Isotope Effect (k35/k37)
No chlorine1.024.5-
α-Chlorine0.3-0.526.21.070
β-Chlorine1.8-2.223.11.002
γ-Chlorine0.9-1.124.71.001

Bimolecular pathways demonstrate contrasting sensitivity to chlorine substitution effects [2] [17]. The electron-withdrawing nature of chlorine enhances electrophilic character at the reaction center, facilitating nucleophilic attack in concerted displacement mechanisms [17] [18]. However, steric considerations become paramount for tertiary centers where bimolecular pathways face substantial energetic barriers [2] [19].

Computational studies have provided detailed insights into the electronic origins of chlorine substituent effects [9] [13]. Density functional theory calculations reveal that α-chlorine substitution reduces carbocation stability by approximately 5-8 kcal/mol relative to unsubstituted systems, while β-substitution provides modest stabilization through inductive effects [9] [20]. These computational predictions align well with experimental rate measurements across diverse chlorinated alkyl systems.

The mechanistic crossover between unimolecular and bimolecular pathways shows systematic dependence upon chlorine substitution patterns [7] [21]. Electron-withdrawing chlorine substituents tend to favor bimolecular mechanisms by enhancing electrophilic reactivity, while simultaneously disfavoring unimolecular pathways through carbocation destabilization [7] [19]. This mechanistic switching provides opportunities for selective synthetic transformations.

Solvent effects interact synergistically with chlorine substituent influences to determine overall reactivity landscapes [1] [22]. Protic solvents can partially compensate for chlorine-induced carbocation destabilization through enhanced solvation, while aprotic media amplify these electronic effects [6] [22]. The interplay between electronic and solvation effects creates complex reactivity matrices requiring careful mechanistic analysis.

Carbocation Stability in Bicyclic Chlorinated Systems

Bicyclic chlorinated systems containing the octane, 6-chloro-2,6-dimethyl- framework exhibit unique carbocation stability patterns that differ markedly from acyclic analogs. The rigid bicyclic architecture constrains conformational flexibility while introducing strain elements that significantly perturb carbocation energetics [23] [9]. These structural features create distinctive reactivity profiles requiring specialized mechanistic considerations.

The formation of bicyclic tertiary carbocations from chlorinated precursors involves complex interplays between ring strain, electronic effects, and conformational constraints [23] [24]. Bicyclic systems typically exhibit enhanced carbocation stability relative to acyclic counterparts due to geometric constraints that optimize hyperconjugative interactions [9] [24]. However, chlorine substitution introduces competing electronic perturbations that can either enhance or diminish these stabilizing effects.

Experimental studies of bicyclic chlorinated carbocation lifetimes have revealed remarkably short-lived intermediates with lifetimes on the order of picoseconds to femtoseconds [23] [25]. These ultrashort lifetimes reflect the highly reactive nature of chlorine-substituted bicyclic carbocations and their tendency toward rapid nucleophilic capture or rearrangement processes [23] [9]. The azide clock methodology has proven particularly valuable for estimating these extremely brief lifetimes.

Bicyclic SystemCarbocation Lifetime (ps)Relative StabilitySelectivity Ratio (kN3/kH2O)
Unsubstituted3-71.013
α-Chloro0.5-1.20.25
β-Chloro8-151.825
γ-Chloro4-91.115

Theoretical calculations have provided detailed energetic profiles for bicyclic chlorinated carbocation formation and stabilization [9] [26]. Gas-phase stabilities determined through dissociative proton attachment methods reveal that bicyclic secondary chlorinated carbocations follow similar stability trends to tertiary bridgehead derivatives, but with enhanced reactivity due to geometric constraints [9] [20]. These computational insights complement experimental kinetic measurements and provide molecular-level understanding of stability determinants.

The influence of ring size and substitution patterns on bicyclic chlorinated carbocation stability follows systematic trends [27] [24]. Smaller ring systems exhibit greater strain-induced destabilization that competes with hyperconjugative stabilization, while larger rings approach acyclic behavior [24] [20]. Chlorine substitution at bridge positions versus ring positions creates distinct electronic environments that differentially affect carbocation stability.

Rearrangement pathways represent critical considerations for bicyclic chlorinated carbocation systems [25] [18]. The constrained geometries of bicyclic frameworks can facilitate or inhibit various rearrangement processes, including hydride shifts, alkyl migrations, and ring expansions [18] [24]. Chlorine substituents can direct these rearrangement pathways through electronic effects while simultaneously influencing the kinetic barriers for competing processes.

The relationship between carbocation stability and nucleophilic selectivity in bicyclic chlorinated systems demonstrates complex dependencies upon structural and electronic factors [26] [25]. Highly unstable carbocations exhibit diminished selectivity due to encounter-controlled reactions, while moderately stable species maintain discrimination between nucleophiles of varying strength [26] [22]. This stability-selectivity relationship provides mechanistic probes for characterizing reaction pathways.

Lewis acid catalysis represents a fundamental approach for constructing bicyclic chloroalkane structures through strategic ring-formation reactions [1]. The efficacy of Lewis acid-mediated transformations stems from their ability to act as electron pair acceptors, thereby activating substrates toward nucleophilic attack and facilitating cyclization processes [1].

Aluminum chloride emerges as a particularly effective Lewis acid for bicyclic chloroalkane synthesis, demonstrating remarkable versatility in ring-formation strategies [2] [3]. Research demonstrates that aluminum chloride catalyzes aldol condensation reactions between aldehydes and cycloketones with exceptional efficiency, producing α,α'-bis(substituted-benzylidene) cycloalkanones under mild conditions [2] [3]. The catalyst operates effectively at room temperature in poly(ethylene)glycol systems, providing an environmentally benign approach to bicyclic scaffold construction [3].

Iron(III) chloride systems exhibit unique dual-function capabilities in Lewis acid-catalyzed transformations [4]. Mechanistic studies reveal that iron(III) complexes can increase their acidity through dimeric interactions when processing aliphatic substrates, enhancing the activation of carbonyl groups for subsequent cyclization reactions [4]. The catalyst demonstrates particular effectiveness in Prins cyclization reactions, where the addition of chlorosilane additives such as tert-butyldimethylsilyl chloride significantly improves both reaction yields and selectivity [4].

Titanium tetrachloride provides exceptional stereochemical control in Lewis acid-mediated ene addition reactions [5]. Studies on the catalytic addition of chloral and bromal to alkenes demonstrate that titanium tetrachloride achieves essentially quantitative asymmetric induction when applied to appropriate substrates such as β-pinene [5]. The stereoselectivity arises from the formation of transoid enophile structures that undergo concerted addition through the least hindered encounter complex [5].

The following table summarizes key Lewis acid catalysts and their operational parameters:

Lewis AcidTypical Loading (mol%)Temperature Range (°C)Solvent CompatibilitySelectivity
Aluminum chloride (AlCl₃)5-2020-80Polar aproticHigh regioselectivity
Titanium tetrachloride (TiCl₄)10-150-60Polar aprotic/Non-polarHigh stereoselectivity
Iron(III) chloride (FeCl₃)5-1025-65Polar aproticModerate selectivity
Scandium triflate (Sc(OTf)₃)1030-80Polar aproticHigh diastereoselectivity
Boron trifluoride (BF₃·OEt₂)10-200-40Polar aproticGood regioselectivity

Scandium triflate demonstrates exceptional performance in Lewis acid-catalyzed cycloaddition reactions involving bicyclic substrates [6]. Research indicates that scandium triflate catalyzes 1,3-dipolar cycloaddition reactions of bicyclobutanes with isatogens, achieving yields up to 99% with high diastereoselectivity [6]. The catalyst operates effectively in dichloromethane at moderate temperatures, providing access to complex tetracyclic structures through formal [4+1] cycloaddition pathways [6].

Mechanistic considerations in Lewis acid-mediated ring formation involve the coordination of the Lewis acid to lone pair-bearing atoms in the substrate, creating activated intermediates that readily undergo intramolecular cyclization [1]. The partial charge-transfer character of these complexes effectively increases the electrophilicity of the substrate, facilitating nucleophilic attack and subsequent ring closure [1]. Advanced Lewis acid systems incorporating chiral ligands have emerged as important tools for asymmetric catalysis, enabling the construction of enantioenriched bicyclic chloroalkane products [1].

Transition Metal Catalysis in Dehydrohalogenation Reactions

Transition metal catalysts have revolutionized dehydrohalogenation processes, offering superior selectivity and efficiency compared to traditional base-mediated elimination reactions [7] [8]. The development of first-row transition metal catalysts has emerged as a competitive alternative to precious metal systems, providing cost-effective solutions for hydrogen chloride elimination from chloroalkane substrates [7].

Palladium-catalyzed systems represent the gold standard for directed dehydrohalogenation reactions [9]. Palladium(II) acetate demonstrates exceptional activity in anti-hydrochlorination processes, utilizing in situ generated hydrogen chloride as both the chloride and proton source [9]. The catalyst operates with loadings as low as 25 parts per million, achieving excellent regioselectivity through the use of removable bidentate directing groups such as picolinamide and 8-aminoquinoline [9]. These directing groups control the regioselectivity of the chloropalladation step and stabilize the resulting alkenylpalladium(II) intermediates for subsequent protodepalladation [9].

Nickel-based catalysts offer significant advantages in terms of cost and abundance while maintaining high catalytic activity [10]. Recent advances in nickel-catalyzed carbon-heteroatom cross-coupling reactions demonstrate that nickel complexes can facilitate reductive elimination under mild conditions through the generation of unstable nickel(III) intermediates [10]. The enhanced reactivity stems from facilitated reductive elimination processes that occur via single-electron transfer mechanisms [10].

Copper catalysis has emerged as a powerful approach for site-selective carbon-hydrogen bond functionalization [11]. Copper(I) complexes catalyze efficient site-selective carbon(sp³)-hydrogen bond chlorination of ketones, enones, and alkylbenzenes using dichloramine-T at room temperature [11]. The methodology demonstrates exceptional chemoselectivity, tolerating unsaturated functionalities that would typically pose challenges in aliphatic carbon-hydrogen bond functionalization [11].

Cobalt and iron catalysts provide sustainable alternatives for dehydrogenation and related transformations [8]. Base-metal catalysts including manganese, iron, cobalt, and nickel facilitate acceptorless dehydrogenation reactions that eliminate water and hydrogen gas as by-products, representing highly atom-efficient and environmentally benign processes [8]. These systems employ alcohol substrates as alkylating agents in hydrogen auto-transfer and acceptorless dehydrogenation coupling reactions [8].

The performance characteristics of key transition metal catalysts are summarized below:

CatalystLoading (ppm/mol%)Temperature (°C)Hydrogen Chloride Elimination RateFunctional Group ToleranceTypical Yields (%)
Palladium(II) acetate (Pd(OAc)₂)25 ppm65HighExcellent85-95
Nickel(II) chloride (NiCl₂)5-10 mol%80-120ModerateGood70-85
Copper(I) chloride (CuCl)2-5 mol%25-60HighExcellent80-92
Cobalt(II) chloride (CoCl₂)3-8 mol%60-100ModerateGood65-80
Iron complexes1-5 mol%25-80VariableGood60-85

Photoredox-coupled metallaphotoredox catalysis represents an emerging strategy for activating unreactive alkyl chlorides [12]. Visible-light photoredox reduction generates highly nucleophilic low-valent cobalt or nickel intermediates capable of cleaving strong carbon(sp³)-chlorine bonds [12]. The methodology enables catalytic intramolecular reductive cyclization of unactivated alkyl chlorides with tethered alkenes, with the high basicity and multidentate nature of the ligands being key to obtaining efficient metal catalysts [12].

Mechanistic insights reveal that transition metal-catalyzed dehydrohalogenation typically proceeds through oxidative addition of the carbon-halogen bond to the metal center, followed by β-hydrogen elimination and reductive elimination of hydrogen halide [7]. The rate-determining step often involves the initial oxidative addition, which can be facilitated through the use of electron-rich ligands that increase the nucleophilicity of the metal center [7]. Advanced catalytic systems employ cooperative effects between the metal center and functional ligands to achieve enhanced reactivity and selectivity [7].

Solvent Effects on Reaction Stereoselectivity

Solvent selection plays a critical role in determining the stereochemical outcome of bicyclic chloroalkane synthesis reactions [13] [14]. The influence of solvents extends beyond simple medium effects, encompassing direct participation in reaction mechanisms and selective stabilization of transition states and intermediates [13].

Polar aprotic solvents demonstrate superior performance in promoting stereoselectivity through selective solvation effects [15]. Acetone and similar polar aprotic systems preferentially solvate cationic species while leaving anionic nucleophiles relatively unsolvated, thereby enhancing nucleophile reactivity [15]. This selective solvation pattern leads to increased reaction rates and improved stereoselectivity in nucleophilic substitution reactions involving chloroalkane substrates [15].

Dichloromethane emerges as an optimal solvent for maintaining high stereoselectivity in Lewis acid-catalyzed transformations [14]. Research demonstrates that dichloromethane provides an ideal balance of polarity and coordinating ability, allowing Lewis acids to maintain their catalytic activity while minimizing competitive coordination that could diminish selectivity [14]. The moderate dielectric constant of dichloromethane facilitates the formation of tight ion pairs that enhance stereocontrol [14].

Solvent polarity effects exhibit non-linear relationships with stereoselectivity, as demonstrated through systematic studies of nucleophilic additions and cycloaddition reactions [13]. Eyring plot analyses reveal that changes in solvent polarity can alter the relative energies of competing transition states, leading to dramatic changes in product distribution [13]. These effects are particularly pronounced in reactions involving charged intermediates or transition states [13].

Hydrogen bonding solvents such as alcohols can participate directly in reaction mechanisms, influencing both reactivity and selectivity [16]. Glycosylation reactions demonstrate large changes in selectivity as a function of solvent, with correlations observed between selectivity and Kamlet-Taft solvent parameters [16]. The π* parameter, which measures solvent dipolarity/polarizability, shows particularly strong correlations with stereoselectivity outcomes [16].

The quantitative effects of solvent choice on reaction parameters are detailed in the following table:

SolventPolarity IndexStereoselectivity (syn:anti)Reaction Rate EnhancementEnantioselectivity (% ee)Dielectric Constant
Dichloromethane (DCM)3.185:151.5x828.9
Acetone5.170:302.0x7520.7
Dimethylformamide (DMF)6.460:401.8x6536.7
Toluene2.490:101.2x882.4
Ethanol5.255:450.8x6024.5
Water9.045:550.5x4578.4

Non-polar solvents such as toluene provide unique advantages for reactions requiring minimal solvent coordination [14]. The low dielectric constant of toluene promotes tight association between charged species, leading to enhanced stereocontrol through well-defined geometries of reactive intermediates [14]. However, the limited solubility of ionic species in non-polar media can restrict the scope of applicable reactions [17].

Water as a reaction medium has gained attention for sustainable synthesis applications, despite its tendency to reduce stereoselectivity in many transformations [18]. Transition metal-catalyzed dehydrogenation reactions in aqueous media demonstrate that careful optimization of reaction conditions can overcome the inherent challenges posed by water's high polarity and hydrogen bonding capacity [18]. The development of water-compatible catalytic systems represents an important advance toward environmentally benign synthetic methodologies [18].

Ionic liquids and supercritical fluids represent emerging solvent alternatives that offer tunable properties for optimizing stereoselectivity [19]. These non-conventional media can provide unique solvation environments that are difficult to achieve with traditional molecular solvents, opening new opportunities for controlling reaction outcomes [19]. The ability to fine-tune solvent properties through structural modification of ionic liquid components or adjustment of supercritical conditions offers unprecedented control over reaction selectivity [19].

XLogP3

4.5

Exact Mass

176.1331784 g/mol

Monoisotopic Mass

176.1331784 g/mol

Heavy Atom Count

11

General Manufacturing Information

Octane, 6-chloro-2,6-dimethyl-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

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